Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate
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Overview
Description
Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxadiazole ring. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate, also known as ethyl 2,1,3-benzoxadiazole-4-carboxylate, is a compound that has been synthesized for its potential therapeutic properties Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial effects .
Mode of Action
It is known that oxadiazoles, which are part of the compound’s structure, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially facilitate the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
It is known that oxadiazoles, which are part of the compound’s structure, have been synthesized as anti-infective agents . Therefore, it can be inferred that the compound may affect the biochemical pathways related to infection and immunity.
Result of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective activities . Therefore, it can be inferred that the compound may have similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate are largely derived from its oxadiazole core. Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This allows them to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Oxadiazoles have been reported to exhibit anticancer activities, suggesting that they may influence cell function and cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Oxadiazoles have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazoles: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring and exhibit different chemical properties and biological activities.
1,2,4-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2,1,3-benzoxadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-13-9(12)6-4-3-5-7-8(6)11-14-10-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLGXHQPSUKWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NON=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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